Superior Selectivity for ESCC Cells Over Non-Tumorigenic Esophageal Epithelial Cells
Erk-IN-6 demonstrates superior selectivity for inhibiting ESCC cell proliferation over non-tumorigenic esophageal epithelial cells compared to other compounds in the same thiazolidine library. It was identified as the 'best compound among the synthesized library in terms of selectivity' [1].
| Evidence Dimension | Selectivity for ESCC Cells |
|---|---|
| Target Compound Data | IC50 values of 16.8 µM (KYSE-30) and 10.07 µM (KYSE-150) against ESCC cell lines; IC50 of 13 µM against non-tumorous HET-1A cells. |
| Comparator Or Baseline | Other 2-imino-5-arylidene-thiazolidine analogs in the synthesized library. |
| Quantified Difference | Erk-IN-6 was identified as the most selective compound within the library [1]. Specific selectivity indices for analogs were not provided. |
| Conditions | MTT cell viability assay after 72-hour treatment in KYSE-30, KYSE-150 (ESCC), and HET-1A, NES-G4T (non-tumorous) cell lines [1]. |
Why This Matters
This selectivity profile is critical for ESCC research as it suggests a potential for a wider therapeutic window and reduced off-target toxicity compared to less selective analogs, guiding more precise experimental design.
- [1] Aziz, M. N., Nguyen, L., Chang, Y., Gout, D., Pan, Z., & Lovely, C. J. (2023). Novel thiazolidines of potential anti-proliferation properties against esophageal squamous cell carcinoma via ERK pathway. *European Journal of Medicinal Chemistry*, *246*, 114909. View Source
